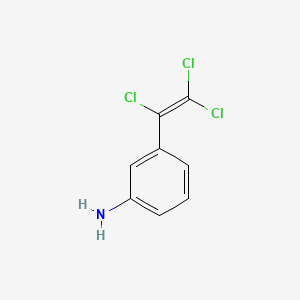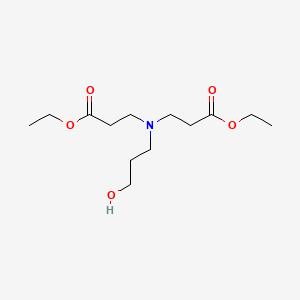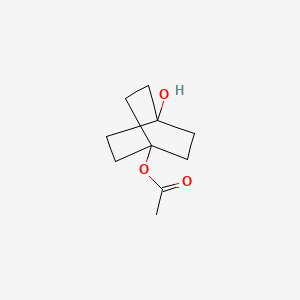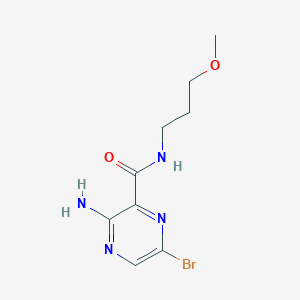
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide typically involves the following steps:
Bromination: The starting material, pyrazine, is brominated using bromine or a brominating agent to introduce a bromine atom at the 6-position.
Amination: The brominated pyrazine is then subjected to an amination reaction to introduce an amino group at the 3-position. This can be achieved using ammonia or an amine source under suitable conditions.
Carboxylation: The resulting 3-amino-6-bromopyrazine is then carboxylated to introduce a carboxamide group at the 2-position. This step typically involves the use of a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Alkylation: Finally, the carboxamide is alkylated with 3-methoxypropylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazine.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, sodium azide, or alkyl halides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogen-substituted pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes, receptors, and nucleic acids.
Material Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.
Receptor Modulation: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-6-bromo-N-(2-methoxyethyl)pyrazine-2-carboxamide
- 3-amino-6-bromo-N-(2-methoxypropyl)pyrazine-2-carboxamide
- 3-amino-6-bromo-N-(3-methoxyethyl)pyrazine-2-carboxamide
Uniqueness
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methoxypropyl group can enhance its solubility and bioavailability compared to similar compounds with different alkyl groups.
Propriétés
Numéro CAS |
714218-68-5 |
|---|---|
Formule moléculaire |
C9H13BrN4O2 |
Poids moléculaire |
289.13 g/mol |
Nom IUPAC |
3-amino-6-bromo-N-(3-methoxypropyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13BrN4O2/c1-16-4-2-3-12-9(15)7-8(11)13-5-6(10)14-7/h5H,2-4H2,1H3,(H2,11,13)(H,12,15) |
Clé InChI |
YCUXRVNBQLLWIV-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)C1=NC(=CN=C1N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)

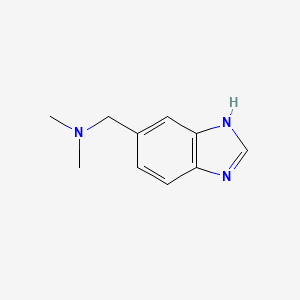



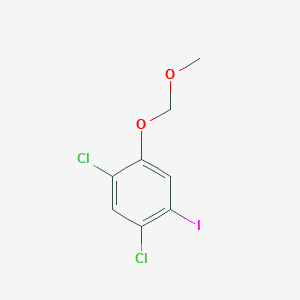

![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
